

2-(2-Furanyl)-6-methylpyrazine-d3 CAS number and structure

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Compound of Interest

Compound Name: 2-(2-Furanyl)-6-methylpyrazine-d3

Cat. No.: B15598996

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Technical Guide: 2-(2-Furanyl)-6-methylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **2-(2-Furanyl)-6-methylpyrazine-d3**, a deuterated analog of the pyrazine derivative, 2-(2-Furanyl)-6-methylpyrazine. Stable isotope-labeled compounds, such as this d3-variant, are critical tools in drug development and various research applications. The primary utility of **2-(2-Furanyl)-6-methylpyrazine-d3** lies in its application as an internal standard for the quantitative analysis of its non-deuterated counterpart in complex biological matrices. The incorporation of deuterium atoms results in a molecule with a higher mass, allowing for its differentiation from the endogenous or administered unlabeled compound by mass spectrometry, without significantly altering its chemical and physical behavior.

Chemical Identity and Structure

2-(2-Furanyl)-6-methylpyrazine-d3 is a synthetic compound where the three hydrogen atoms of the methyl group in 2-(2-Furanyl)-6-methylpyrazine have been replaced with deuterium atoms.

- Chemical Name: 2-(2-Furanyl)-6-(methyl-d3)pyrazine

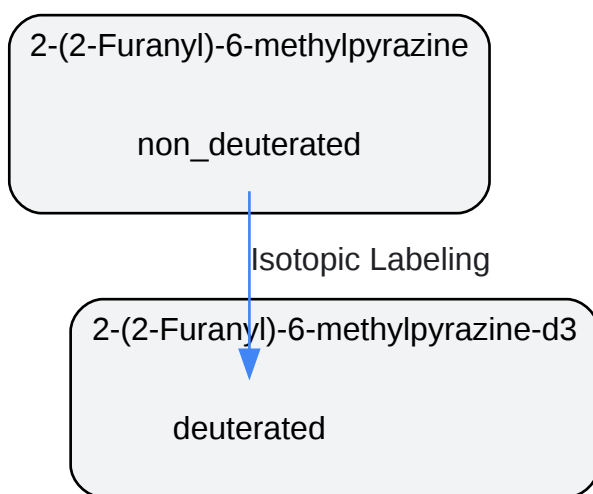
- CAS Number: 1335402-08-8[1]
- Molecular Formula: C₉H₅D₃N₂O

The non-deuterated form, 2-(2-Furanyl)-6-methylpyrazine, has the following identifiers:

- CAS Number: 32737-03-4[2][3]
- Molecular Formula: C₉H₈N₂O[2][4]
- IUPAC Name: 2-(furan-2-yl)-6-methylpyrazine[2]

Chemical Structures

The structural relationship between 2-(2-Furanyl)-6-methylpyrazine and its deuterated analog is illustrated below.



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Caption: Chemical structures of 2-(2-Furanyl)-6-methylpyrazine and its d3 analog.

Physicochemical Properties

Detailed experimental data for **2-(2-Furanyl)-6-methylpyrazine-d3** is not readily available. However, the physicochemical properties are expected to be very similar to the non-deuterated

form, with the exception of a slightly higher molecular weight. The data presented below is for 2-(2-Furanyl)-6-methylpyrazine.

Property	Value	Source
Molecular Weight	160.17 g/mol	[2]
Exact Mass	160.063662883 Da	[2]
XLogP3-AA	0.9	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	[2]
Topological Polar Surface Area	38.9 Å ²	[2]

Applications in Research and Development

The primary application of **2-(2-Furanyl)-6-methylpyrazine-d3** is as an internal standard in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). In pharmacokinetic studies, accurately quantifying the concentration of a drug or metabolite in biological samples is crucial. Deuterated standards are ideal for this purpose because their chromatographic retention time is nearly identical to the analyte of interest, but they can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer. This co-elution minimizes variability arising from sample preparation and matrix effects, leading to more accurate and precise quantification.

Experimental Protocols

While a specific, validated protocol for **2-(2-Furanyl)-6-methylpyrazine-d3** is not publicly available, a general methodology for its use as an internal standard in the quantification of 2-(2-Furanyl)-6-methylpyrazine in a biological matrix (e.g., plasma) is outlined below.

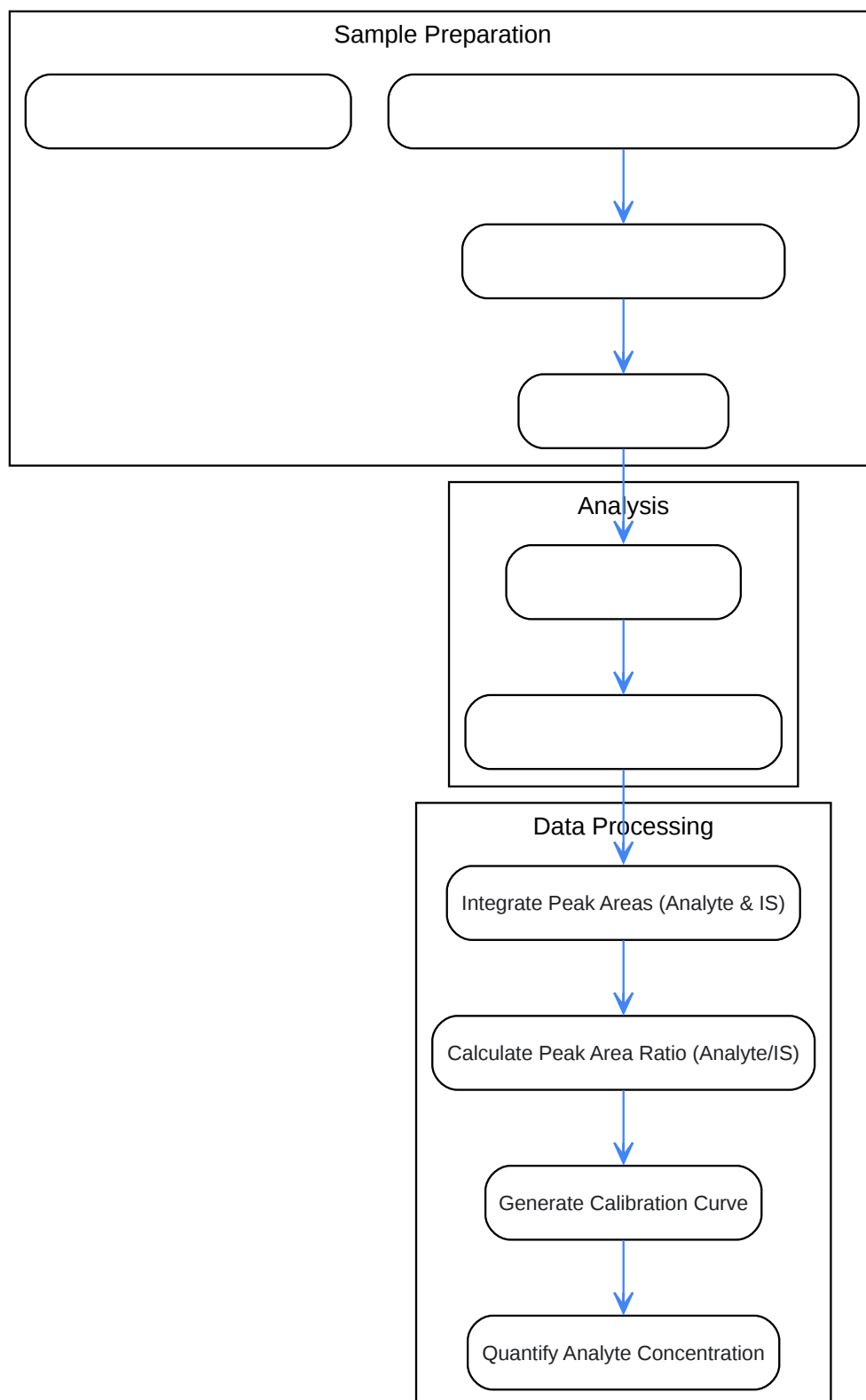
General LC-MS/MS Quantification Protocol

- Preparation of Standards and Quality Controls (QCs):

- Prepare a stock solution of 2-(2-Furanyl)-6-methylpyrazine (the analyte) and **2-(2-Furanyl)-6-methylpyrazine-d3** (the internal standard, IS) in a suitable organic solvent (e.g., methanol).
- Create a series of calibration standards by spiking the analyte into the blank biological matrix at various known concentrations.
- Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - To an aliquot of the plasma sample (calibration standard, QC, or unknown), add a fixed amount of the **2-(2-Furanyl)-6-methylpyrazine-d3** internal standard solution.
 - Perform a protein precipitation by adding a water-miscible organic solvent, such as acetonitrile, followed by vortexing and centrifugation.
 - Alternatively, use a liquid-liquid extraction or solid-phase extraction for cleaner samples.
 - Transfer the supernatant (or the reconstituted extract) to an autosampler vial for analysis.
- LC-MS/MS Analysis:
 - Inject the prepared sample onto a suitable C18 liquid chromatography column.
 - Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte and IS from other matrix components.
 - The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode.
 - Define the specific precursor-to-product ion transitions for both the analyte and the IS.
- Data Analysis:
 - Integrate the peak areas for the analyte and the IS.
 - Calculate the peak area ratio of the analyte to the IS.

- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
- Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram



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Caption: Workflow for quantification using a deuterated internal standard.

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